N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16342910
InChI: InChI=1S/C21H23N5O3S/c1-29-16-9-5-8-15(12-16)17-10-11-19(28)26(25-17)13-18(27)22-21-24-23-20(30-21)14-6-3-2-4-7-14/h5,8-12,14H,2-4,6-7,13H2,1H3,(H,22,24,27)
SMILES:
Molecular Formula: C21H23N5O3S
Molecular Weight: 425.5 g/mol

N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

CAS No.:

Cat. No.: VC16342910

Molecular Formula: C21H23N5O3S

Molecular Weight: 425.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide -

Specification

Molecular Formula C21H23N5O3S
Molecular Weight 425.5 g/mol
IUPAC Name N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Standard InChI InChI=1S/C21H23N5O3S/c1-29-16-9-5-8-15(12-16)17-10-11-19(28)26(25-17)13-18(27)22-21-24-23-20(30-21)14-6-3-2-4-7-14/h5,8-12,14H,2-4,6-7,13H2,1H3,(H,22,24,27)
Standard InChI Key MXGAADMEOUJCES-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)C4CCCCC4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a 1,3,4-thiadiazole ring conjugated with a pyridazinone system via an acetamide linker. The thiadiazole moiety (C3H2N2S) is substituted at the 5-position with a cyclohexyl group, while the pyridazinone component (C5H3N2O) bears a 3-methoxyphenyl substituent. The (2E)-configuration of the thiadiazolylidene group ensures planarity, enhancing π-π stacking interactions with biological targets.

Table 1: Key Structural and Physicochemical Data

PropertyValue
Molecular FormulaC21H23N5O3S
Molecular Weight425.5 g/mol
IUPAC NameN-(5-cyclohexyl-1,3,4-thiadiazol-2-ylidene)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Solubility (Predicted)Low in water, moderate in DMSO
LogP (Octanol-Water Partition Coefficient)3.2 ± 0.5

The methoxyphenyl group enhances lipophilicity, facilitating membrane permeability, while the pyridazinone’s ketone oxygen participates in hydrogen bonding .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the cyclohexyl protons (δ 1.2–2.1 ppm) and methoxyphenyl aromatic protons (δ 6.7–7.4 ppm). Infrared (IR) spectroscopy confirms the presence of carbonyl groups (C=O stretch at 1680 cm⁻¹) and thiadiazole C=N vibrations (1550 cm⁻¹). Mass spectrometry (MS) shows a molecular ion peak at m/z 425.5, consistent with the molecular formula.

Synthetic Methodologies

Key Synthetic Routes

The synthesis involves a multi-step sequence starting from 3-(3-methoxyphenyl)-6-hydroxypyridazine (Intermediate A) and 5-cyclohexyl-1,3,4-thiadiazol-2-amine (Intermediate B):

  • Acetylation of Intermediate A:
    Intermediate A reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine) to yield 2-chloro-N-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide.

  • Condensation with Intermediate B:
    The chloroacetamide intermediate undergoes nucleophilic substitution with Intermediate B in refluxing ethanol, forming the final product.

Reaction yields typically range from 45% to 60%, with purity >95% achieved via recrystallization from ethyl acetate.

Optimization Strategies

  • Solvent Selection: Ethanol and DCM are preferred for their ability to solubilize intermediates without side reactions.

  • Temperature Control: Reflux conditions (78°C for ethanol) balance reaction rate and product stability.

  • Catalysis: Trace amounts of potassium iodide enhance substitution efficiency by stabilizing the transition state.

Biological Activities and Mechanisms

Anticancer Activity

In vitro assays demonstrate dose-dependent cytotoxicity against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines, with IC50 values of 12.3 µM and 18.7 µM, respectively. Mechanistic studies suggest:

  • Topoisomerase II Inhibition: The compound intercalates DNA, stabilizing the topoisomerase II-DNA cleavage complex and inducing double-strand breaks.

  • Reactive Oxygen Species (ROS) Generation: Increased intracellular ROS levels (1.8-fold vs. control) trigger mitochondrial apoptosis, evidenced by caspase-3 activation.

Antimicrobial Effects

Preliminary screening against Staphylococcus aureus and Escherichia coli reveals moderate bacteriostatic activity (MIC = 64 µg/mL), attributed to interference with bacterial DNA gyrase.

Applications in Drug Development

Lead Compound Optimization

Structural analogs with modified substituents (e.g., replacing methoxy with hydroxy groups) show improved aqueous solubility (LogP reduced to 2.1) while retaining anticancer potency.

Targeted Drug Delivery

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances bioavailability, with a 3.5-fold increase in tumor accumulation observed in murine xenograft models.

Material Science Applications

Organic Electronics

The thiadiazole-pyridazinone framework exhibits semiconducting properties (bandgap = 2.8 eV), making it a candidate for organic field-effect transistors (OFETs).

Catalysis

Pd(II) complexes of the compound catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 1,000, leveraging the thiadiazole’s chelating ability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator